molecular formula C11H11NO2 B1485376 Ethyl 3-(5-methylpyridin-2-yl)prop-2-ynoate CAS No. 2097990-69-5

Ethyl 3-(5-methylpyridin-2-yl)prop-2-ynoate

Cat. No. B1485376
CAS RN: 2097990-69-5
M. Wt: 189.21 g/mol
InChI Key: TWVWWPHCKJTTCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(5-methylpyridin-2-yl)prop-2-ynoate, also known as EMPA, is a chemical compound that is widely used in scientific research. It is a colorless, volatile liquid with a pungent odor and is soluble in most organic solvents. EMPA is a derivative of pyridine, a heterocyclic aromatic compound that is found in many naturally occurring compounds. EMPA has been used in a variety of research applications, ranging from organic synthesis to biochemical studies.

Scientific Research Applications

Reductive Coupling in Organic Synthesis

Ethyl 3-(5-methylpyridin-2-yl)prop-2-ynoate has been utilized in organic synthesis, particularly in the context of nickel-catalyzed reductive coupling reactions. Rodrigo and Guan (2017) demonstrated its use in regioselective reductive coupling with aldehydes, a process relevant for constructing complex organic molecules with high precision (Rodrigo & Guan, 2017).

Domino Reactions in Medicinal Chemistry

A study by Zhao et al. (2020) explored the use of ethyl 3-(5-methylpyridin-2-yl)prop-2-ynoate in catalyst-free domino reactions. This research is significant for the synthesis of complex organic compounds, potentially leading to new drug discoveries (Zhao et al., 2020).

Synthesis of Functionalized Compounds

Research by Sobenina et al. (2011) involved the use of ethyl 3-(5-methylpyridin-2-yl)prop-2-ynoate for the synthesis of furan-2-one derivatives. This illustrates its role in generating functionalized organic compounds with potential applications in various fields, including pharmaceuticals (Sobenina et al., 2011).

Spectroscopic and Diffractometric Analysis

In a study by Vogt et al. (2013), ethyl 3-(5-methylpyridin-2-yl)prop-2-ynoate was analyzed using various spectroscopic and diffractometric techniques to understand its polymorphic forms. This research is crucial for pharmaceutical development, where different forms of a compound can exhibit varied properties (Vogt et al., 2013).

properties

IUPAC Name

ethyl 3-(5-methylpyridin-2-yl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-3-14-11(13)7-6-10-5-4-9(2)8-12-10/h4-5,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVWWPHCKJTTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=NC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(5-methylpyridin-2-yl)prop-2-ynoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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